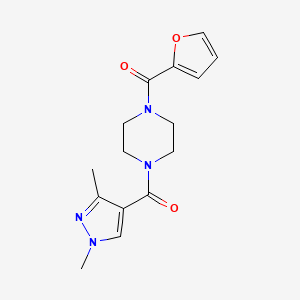

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Descripción

(1,3-Dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, linked via a methanone bridge to a piperazine moiety. The piperazine ring is further functionalized with a furan-2-carbonyl group. This structural motif is significant in medicinal chemistry due to the pharmacophoric versatility of pyrazole (known for antimicrobial and anticancer activity) and piperazine (enhancing solubility and receptor binding) .

Propiedades

IUPAC Name |

[4-(1,3-dimethylpyrazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-11-12(10-17(2)16-11)14(20)18-5-7-19(8-6-18)15(21)13-4-3-9-22-13/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYULJQUQQSXPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and piperazine precursors. One common approach is to first synthesize 1,3-dimethyl-1H-pyrazol-4-yl through a cyclization reaction involving hydrazine and a suitable diketone. The piperazine ring can be synthesized separately and then coupled with the furan carbonyl group through a condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

Substitution: : The pyrazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed

Oxidation: : Furan-2-carboxylic acid

Reduction: : Piperazine derivatives

Substitution: : Substituted pyrazole derivatives

Aplicaciones Científicas De Investigación

This compound has shown potential in various scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine: : Potential therapeutic applications could be explored, particularly in drug development.

Industry: : It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- Pyrazole vs. Non-Pyrazole Analogues: Pyrazole-containing compounds (e.g., target compound) exhibit higher metabolic stability compared to cyclopropyl or phenyl derivatives due to aromatic ring rigidity .

- Piperazine Modifications: The furan-2-carbonyl group in the target compound balances hydrophobicity and hydrogen-bonding, whereas aminophenyl/aminobenzoyl derivatives (e.g., ) improve solubility but may increase susceptibility to oxidation.

Actividad Biológica

The compound (1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrazole ring and a piperazine moiety linked through a carbonyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural components are believed to enhance its interaction with various cellular targets, leading to apoptosis in cancer cells. For instance:

- Cytotoxicity Studies : In vitro tests revealed that this compound exhibits significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported at approximately 200 µg/mL, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| A549 | 200 | Moderate |

| HT-29 | 210 | Moderate |

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been evaluated through various models. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models:

- In Vivo Studies : The compound demonstrated a significant reduction in paw edema in rats, suggesting its efficacy in mitigating inflammation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Tests indicated that it possesses antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 31.25 µg/mL. This suggests potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against human cancer cell lines showed promising results. The compound was synthesized and tested for its ability to induce apoptosis. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating early apoptotic events.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was administered to mice subjected to induced inflammation. Histological examination showed reduced infiltration of inflammatory cells and lower levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.